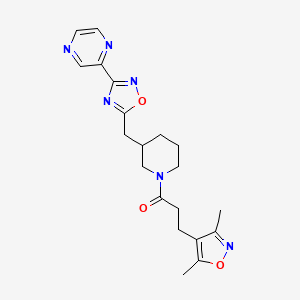

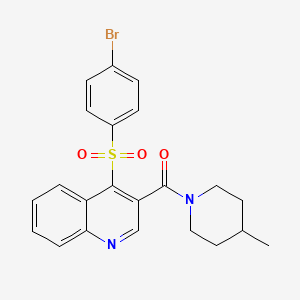

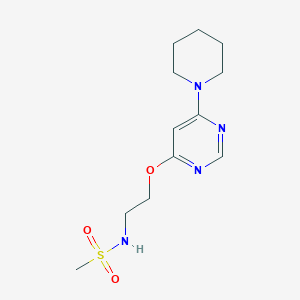

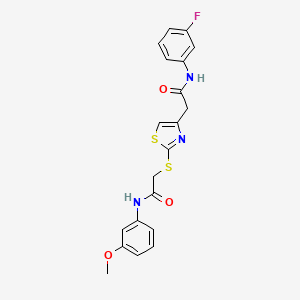

(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone, also known as BPIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPIQ belongs to a class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases. Kinases play critical roles in many cellular processes, including cell growth, differentiation, and survival, and dysregulation of kinase activity has been implicated in many diseases, including cancer.

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of “(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone”

The compound “(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone” exhibits a range of potential applications in scientific research due to its unique chemical structure. Below is a detailed analysis of six distinct applications, each within its own field of study.

Antimicrobial Agent Development

Application: The compound has shown promise as a precursor in the development of novel antimicrobial agents. Its efficacy against Gram-positive pathogens, particularly in combating

Research Significance: The rise of antibiotic-resistant strains necessitates the synthesis of new antimicrobial compounds. The sulfonyl and quinolinyl moieties present in this compound provide a scaffold that can be further modified to enhance antimicrobial properties.

Antioxidant Activity

Application: The compound has demonstrated antioxidant effects, which are crucial in preventing oxidative stress-related cellular damage .

Research Significance: Antioxidants play a significant role in mitigating the effects of free radicals and reactive oxygen species (ROS), which are linked to various diseases. The compound’s ability to exhibit antioxidant properties makes it a candidate for further study in oxidative stress-related pathologies.

Biological Evaluation

Application: The compound has been subjected to biological evaluation, including toxicity testing on freshwater cladoceran

Research Significance: Environmental toxicity studies are essential for understanding the ecological impact of new compounds. The results from such studies can inform safer drug design and reduce the potential for environmental harm.

Drug Design and Synthesis

Application: The compound serves as a building block in the drug design and synthesis of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .

Research Significance: The versatility of this compound in forming various chemotypes is valuable for medicinal chemistry, where it can lead to the creation of diverse therapeutic agents.

Neurotoxicity Studies

Application: The compound’s derivatives have been used to investigate neurotoxic potentials, particularly their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are indicators of oxidative stress and nerve function .

properties

IUPAC Name |

[4-(4-bromophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O3S/c1-15-10-12-25(13-11-15)22(26)19-14-24-20-5-3-2-4-18(20)21(19)29(27,28)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSJDGXYXHGDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)

![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)

![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)

![Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2918562.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)

![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)